tert-Butyl (5-oxopyrrolidin-3-yl)carbamate
Overview
Description
tert-Butyl (5-oxopyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C₉H₁₆N₂O₃ and a molecular weight of 200.24 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (5-oxopyrrolidin-3-yl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl carbamate with 5-oxopyrrolidine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
tert-Butyl (5-oxopyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a building block for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-methyl-5-oxopyrrolidin-3-yl)carbamate
- tert-Butyl (5-oxopyrrolidin-2-yl)carbamate
- tert-Butyl (3-chloro-5-oxopyrrolidin-3-yl)carbamate
Uniqueness
tert-Butyl (5-oxopyrrolidin-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interactions with other molecules .
Biological Activity
tert-Butyl (5-oxopyrrolidin-3-yl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N2O3, with a molecular weight of 290.36 g/mol. The compound features a tert-butyl group attached to a pyrrolidinone ring, which contributes to its reactivity and stability in various biochemical environments. Its structure allows for interactions with enzymes and receptors, influencing their activity.
The biological activity of this compound primarily involves enzyme inhibition. Carbamates are known to form stable carbamate esters with active site serine residues in enzymes, leading to inhibition that can affect various biochemical pathways, including neurotransmission and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes, altering their conformation and catalytic efficiency.
- Hydrogen Bonding : It forms hydrogen bonds with target biomolecules, influencing their function.
- Biochemical Pathway Modulation : By inhibiting certain enzymes, it can modulate pathways critical for disease progression.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various studies:
- Enzyme Inhibition : It has been shown to effectively inhibit enzymes involved in metabolic pathways, making it a candidate for drug development targeting specific diseases .
- Potential Therapeutic Applications : The compound's structural similarity to naturally occurring amino acids suggests its potential in designing bioactive molecules aimed at treating diseases such as cancer and viral infections.
Data Table: Biological Activity Overview
Case Studies
- SARS-CoV Protease Inhibition : A study evaluated the inhibitory effects of this compound on the SARS-CoV 3CL protease, demonstrating an IC50 value of 5.9 µM, indicating its potential as a therapeutic agent against coronavirus infections .
- Metabolic Pathway Modulation : Research focusing on its interaction with metabolic enzymes revealed that the compound could significantly alter enzyme kinetics, suggesting applications in metabolic disorders where enzyme regulation is critical.
Applications in Medicinal Chemistry
Due to its biological activity, this compound serves as a valuable building block in organic synthesis and medicinal chemistry:
- Drug Development : Its ability to inhibit specific enzymes positions it as a lead compound for developing new therapeutics.
- Research Tool : It is utilized in studying enzyme mechanisms and biochemical pathways, aiding in the understanding of various diseases.
Properties
IUPAC Name |
tert-butyl N-(5-oxopyrrolidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-7(12)10-5-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHVTCWJHBHEFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738976 | |
Record name | tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-84-3 | |
Record name | tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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